1-Fluoro-2-iodo-4-nitrobenzene
Overview
Description
1-Fluoro-2-iodo-4-nitrobenzene is an organic compound with the molecular formula C6H3FINO2 It is a derivative of benzene, characterized by the presence of fluorine, iodine, and nitro functional groups on the aromatic ring
Mechanism of Action
Target of Action
Similar compounds such as 1-fluoro-2,4-dinitrobenzene are known to react with the amine group in amino acids .
Mode of Action
Based on the information about benzene derivatives, it can be inferred that this compound might undergo electrophilic aromatic substitution . In this reaction, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .
Biochemical Pathways
Similar compounds like 1-fluoro-2,4-dinitrobenzene react with amino acids to produce dinitrophenyl-amino acids . These modified amino acids can then be identified through chromatography .
Result of Action
Similar compounds like 1-fluoro-2,4-dinitrobenzene react with amino acids to produce dinitrophenyl-amino acids . These modified amino acids can then be identified through chromatography , which could be a result of the compound’s action.
Biochemical Analysis
Biochemical Properties
Nitrobenzene compounds are generally known to participate in electrophilic aromatic substitution reactions . The presence of the nitro group (-NO2) on the benzene ring can influence the reactivity of the compound, potentially interacting with various enzymes, proteins, and other biomolecules. The exact nature of these interactions would depend on the specific biochemical context.
Molecular Mechanism
It is known that nitrobenzene compounds can undergo electrophilic aromatic substitution reactions . This involves the formation of a sigma-bond to the benzene ring by an electrophile, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature, but should be kept in a dark place and sealed in dry conditions
Preparation Methods
1-Fluoro-2-iodo-4-nitrobenzene can be synthesized through several synthetic routes. One common method involves the nitration of 1-fluoro-2-iodobenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Another synthetic route involves the iodination of 1-fluoro-4-nitrobenzene using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. This reaction is also conducted under controlled conditions to achieve high yields and purity of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications for industrial applications.
Chemical Reactions Analysis
1-Fluoro-2-iodo-4-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the iodine or nitro group is replaced by other nucleophiles. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and sodium azide.
Reduction Reactions: The nitro group in this compound can be reduced to an amino group using reducing agents such as tin(II) chloride, iron powder, or catalytic hydrogenation.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions where the nitro group is further oxidized to form nitroso or other higher oxidation state derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 1-fluoro-2-methoxy-4-nitrobenzene, while reduction with tin(II) chloride would produce 1-fluoro-2-iodo-4-aminobenzene.
Scientific Research Applications
1-Fluoro-2-iodo-4-nitrobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: The compound can be used in the development of fluorescent probes and imaging agents due to the presence of the fluorine atom, which can enhance the compound’s photophysical properties.
Medicine: Research into the potential therapeutic applications of this compound and its derivatives is ongoing. The compound’s ability to undergo various chemical transformations makes it a candidate for drug development.
Industry: In industrial settings, this compound is used in the manufacture of specialty chemicals and materials. Its reactivity and functional group compatibility make it suitable for various industrial processes.
Comparison with Similar Compounds
1-Fluoro-2-iodo-4-nitrobenzene can be compared with other similar compounds, such as:
1-Fluoro-4-iodo-2-nitrobenzene: This compound has the same functional groups but in different positions on the benzene ring. The positional isomerism can lead to differences in reactivity and applications.
1-Fluoro-2,4-dinitrobenzene: This compound contains two nitro groups instead of one, which can significantly alter its chemical properties and reactivity.
1-Iodo-4-nitrobenzene: Lacking the fluorine atom, this compound has different electronic properties and may participate in different types of chemical reactions.
Properties
IUPAC Name |
1-fluoro-2-iodo-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FINO2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFIPDPCQOJJFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FINO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20441512 | |
Record name | 4-Fluoro-3-iodonitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20441512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177363-10-9 | |
Record name | 4-Fluoro-3-iodonitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20441512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-fluoro-2-iodo-4-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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